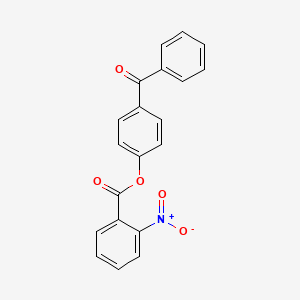

4-benzoylphenyl 2-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 4-benzoylphenyl 2-nitrobenzoate often involves reactions between acyl chlorides or benzoic acids with aromatic compounds in the presence of a base, such as potassium or sodium carbonate, in a DMF medium at room temperature. This method was used in synthesizing 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid (Chidan Kumar et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds like 4-benzoylphenyl 2-nitrobenzoate is often confirmed through single-crystal X-ray diffraction studies. Computational methods, such as HF and DFT, are used to compute vibrational wavenumbers and assign them with the help of the potential energy distribution method. These studies show the geometrical parameters and the stability of the molecule arising from hyper-conjugative interactions and charge delocalization (Chidan Kumar et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 4-benzoylphenyl 2-nitrobenzoate derivatives include nucleophilic substitution and coupling-cyclization approaches, leading to various heterocyclic compounds. These reactions underline the versatility and reactivity of nitrobenzoate derivatives in synthesizing heterocyclic scaffolds with significant pharmaceutical relevance (Křupková et al., 2013).

Physical Properties Analysis

The physical properties of 4-benzoylphenyl 2-nitrobenzoate derivatives, such as melting points and solubility, are influenced by the presence of nitro groups and the overall molecular structure. These properties are critical in determining their applicability in materials science and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of 4-benzoylphenyl 2-nitrobenzoate derivatives, such as their reactivity towards various chemical reagents, their potential as building blocks for complex molecules, and their photophysical properties, are of considerable interest. Studies on similar compounds show how substituents affect mesomorphic properties and highlight the compound's potential in developing new materials with specific functionalities (Sugiura et al., 1991).

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds, such as benzocaine, act as blockers of nerve impulses and reduce the permeability of the neuronal membrane to sodium ions .

Mode of Action

For instance, benzocaine, a related compound, acts by blocking nerve impulses, thereby reducing pain .

Biochemical Pathways

Related compounds such as 2-nitrobenzoate and 4-nitrobenzoate are known to be assimilated via 3-hydroxyanthranilate and protocatechuate, respectively .

Result of Action

Related compounds such as benzocaine have been shown to have anesthetic effects .

Eigenschaften

IUPAC Name |

(4-benzoylphenyl) 2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO5/c22-19(14-6-2-1-3-7-14)15-10-12-16(13-11-15)26-20(23)17-8-4-5-9-18(17)21(24)25/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTFSRJCBDIXON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Benzoylphenyl) 2-nitrobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-[4-(dimethylamino)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5730771.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5730775.png)

![2-cyano-N-cyclohexyl-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730787.png)

![3,4-dimethyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5730799.png)

![N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730809.png)

![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5730818.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5730838.png)

![N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5730848.png)